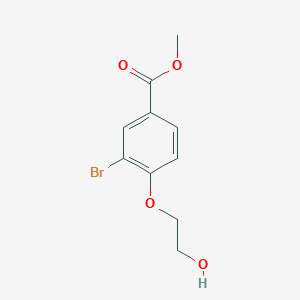

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate

説明

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate is a brominated aromatic ester characterized by a benzoate backbone substituted with a bromine atom at position 3, a 2-hydroxyethoxy group at position 4, and a methyl ester at the carboxyl position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique substitution pattern, which combines electron-withdrawing (bromo) and polar (hydroxyethoxy) groups. The hydroxyethoxy moiety may enhance solubility in polar solvents and enable further functionalization via its hydroxyl group .

特性

IUPAC Name |

methyl 3-bromo-4-(2-hydroxyethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-10(13)7-2-3-9(8(11)6-7)15-5-4-12/h2-3,6,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFXANRXAZUDSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Optimization

-

Catalyst : Glacial acetic acid (1.0–1.2 equivalents relative to substrate).

-

Solvent : Halogenated alkanes (e.g., dichloromethane) or ethers (e.g., 1,4-dioxane) at 25–40 mL/g solvent-to-substrate ratio.

-

Temperature : -10°C to 50°C, with optimal yields achieved at 20–25°C.

-

Bromine Source : Liquid bromine (Br₂) in stoichiometric amounts.

Under these conditions, the monobrominated product (methyl 3-bromo-4-hydroxybenzoate) is obtained in >85% yield, with minimal formation of the dibrominated byproduct (3,5-dibromo-4-hydroxybenzoate).

Etherification of Methyl 3-Bromo-4-Hydroxybenzoate

Introducing the 2-hydroxyethoxy group at the 4-position requires careful selection of alkylating agents and reaction conditions to avoid over-alkylation or side reactions.

Williamson Ether Synthesis

This two-step approach involves deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution:

-

Deprotonation : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous DMF or acetone.

-

Alkylation : Reaction with 2-bromoethanol (1.2–1.5 equivalents) at 60–80°C for 6–12 hours.

Yield : 70–78%, with purification via recrystallization from ethanol/water mixtures.

Mitsunobu Reaction

For higher regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-hydroxyethanol to the phenolic oxygen.

-

Solvent : THF or dichloromethane.

-

Temperature : 0°C to room temperature.

-

Yield : 82–88% after column chromatography.

One-Pot Bromination-Etherification Strategy

Recent advances propose a tandem bromination-etherification process to streamline synthesis.

Sequential Bromination and Alkylation

-

Step 1 : Bromination of methyl 4-hydroxybenzoate as described in Section 1.

-

Step 2 : In-situ alkylation without isolating the intermediate.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Catalytic Efficiency

-

Glacial acetic acid enhances reaction rates by protonating the phenolic oxygen, increasing electrophilicity at the ortho position.

-

Copper(I) catalysts (e.g., CuI) have been explored for tandem reactions but show limited efficacy in etherification steps.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Williamson Ether | 70–78 | 95–98 | Moderate | 120–150 |

| Mitsunobu Reaction | 82–88 | >99 | Low | 300–350 |

| One-Pot Strategy | 75–80 | 92–95 | High | 90–110 |

Key Findings :

化学反応の分析

Types of Reactions

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include substituted benzoates with various functional groups.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include alcohols.

科学的研究の応用

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

作用機序

The mechanism of action of Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate involves its interaction with specific molecular targets. The bromine atom and hydroxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its ester group can undergo hydrolysis to release active metabolites. The exact molecular pathways and targets depend on the specific application and context of use .

類似化合物との比較

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of methyl 3-bromo-4-(2-hydroxyethoxy)benzoate with analogs:

Key Observations:

- Polarity and Solubility: The hydroxyethoxy group in the target compound increases hydrophilicity compared to methyl or trifluoromethyl substituents, making it more soluble in polar solvents like methanol or acetone .

- Reactivity: The hydroxyl group in the 2-hydroxyethoxy chain allows for further derivatization (e.g., acetylation or sulfonation), unlike the methoxymethyl or trifluoromethyl analogs .

生物活性

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate is a compound of significant interest in biological research due to its unique chemical structure, which includes a bromine atom, a methoxy group, and a hydroxyethoxy group. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and comparative analysis with related compounds.

- Molecular Formula : C10H11BrO4

- Structure : Contains a bromine atom, methoxy group (-OCH3), and hydroxyethoxy group (-OCH2CH2OH).

The biological activity of Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate is primarily attributed to its reactivity as an electrophile and its ability to interact with specific molecular targets. The bromine atom enhances its electrophilic character, facilitating substitution reactions with nucleophiles such as amines or thiols. Additionally, the hydroxyethoxy group can undergo oxidation, leading to the formation of reactive metabolites that may exert biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound is utilized in studies focusing on enzyme inhibition, where it acts as a probe to understand enzyme mechanisms and interactions.

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of derivatives with potential biological activities.

Biological Applications

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate has been investigated for various applications in biology and medicine:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's unique structure may enhance its effectiveness against resistant strains .

- Pharmacological Research : It is being explored as a precursor in the synthesis of pharmaceutical compounds, potentially leading to new therapeutic agents.

- Biochemical Assays : The compound serves as a valuable tool in biochemical assays for studying cellular processes and enzyme functions.

Comparative Analysis

To understand the uniqueness of Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-(2-hydroxyethoxy)benzoate | Lacks bromine; less reactive | Moderate antimicrobial activity |

| Methyl 3-bromo-4-hydroxybenzoate | Lacks hydroxyethoxy group; different solubility | Limited studies on biological activity |

| Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate | Different substitution pattern; unique properties | Potentially similar activity |

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate stands out due to the presence of both the bromine atom and hydroxyethoxy group, which confer distinct reactivity and solubility properties. This uniqueness enhances its utility in synthetic chemistry and various research applications.

Case Studies

Recent studies have highlighted the compound's potential in combating antibiotic resistance:

- Study on MRSA : A study demonstrated that derivatives of Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate exhibited significant activity against MRSA strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like linezolid .

- Enzyme Interaction Studies : Research has shown that this compound can effectively inhibit certain enzymes involved in bacterial virulence, suggesting a dual role as both an antimicrobial agent and an enzyme inhibitor .

Q & A

Q. What are the established synthetic routes for Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate, and what are their key reaction conditions?

The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:

- Etherification : Introducing the 2-hydroxyethoxy group via nucleophilic substitution or Mitsunobu reaction. For example, reacting 3-bromo-4-hydroxybenzoic acid derivatives with 2-bromoethanol in the presence of a base (e.g., K₂CO₃) or using triphenylphosphine and diethyl azodicarboxylate (DEAD) .

- Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions or via dimethyl sulfate in alkaline media .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is often employed to isolate the product.

Critical Parameters :

Q. How is Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate characterized, and what spectroscopic markers are diagnostic?

Key characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : A singlet at ~3.9 ppm for the methyl ester (COOCH₃), a triplet for the -OCH₂CH₂OH group (~4.3–4.5 ppm), and aromatic protons in the 7.5–8.5 ppm range .

- ¹³C NMR : Signals at ~170 ppm (ester carbonyl), 60–70 ppm (ether-linked carbons), and ~110 ppm (C-Br).

- Mass Spectrometry : Molecular ion peak matching the molecular weight (C₁₀H₁₁BrO₅, ~307 g/mol) with fragmentation patterns indicating loss of -OCH₂CH₂OH or Br .

Advanced Research Questions

Q. How can reaction yields for Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate be optimized in large-scale synthesis?

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

Discrepancies often arise from dynamic effects in solution (e.g., rotational barriers) versus static solid-state structures.

- X-ray Crystallography : Provides definitive proof of regiochemistry and stereochemistry. For example, crystal structures of analogous bromobenzoates show planar aromatic rings and specific hydrogen-bonding networks .

- Dynamic NMR : Variable-temperature studies can identify conformational exchange in solution (e.g., -OCH₂CH₂OH rotamers) .

Q. What are the implications of modifying the 2-hydroxyethoxy group for biological activity?

- Structure-Activity Relationship (SAR) :

- Replacing the hydroxyl group with methoxy reduces hydrophilicity, potentially altering membrane permeability .

- Elongating the ethoxy chain (e.g., -OCH₂CH₂OCH₃) may enhance binding to hydrophobic enzyme pockets .

Practical Considerations

Q. What are the stability and storage recommendations for Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate?

- Degradation Pathways : Hydrolysis of the ester group under acidic/basic conditions; bromine may undergo photolytic cleavage.

- Storage :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。